RKI-1447 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

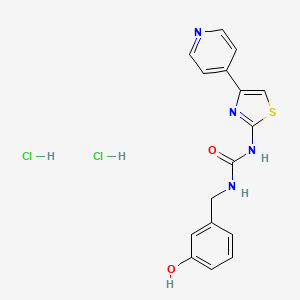

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXLRAPHQIRDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RKI-1447 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). RKI-1447 has emerged as a valuable tool for studying ROCK signaling and a potential therapeutic agent for various diseases, including cancer and glaucoma.

Discovery and Mechanism of Action

RKI-1447 was identified as a potent small molecule inhibitor of ROCK1 and ROCK2.[1][2][3] It acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the ROCK kinase domain.[2][3][4] Crystallographic studies of the RKI-1447-ROCK1 complex have elucidated the specific interactions, revealing that RKI-1447 engages with the hinge region and the DFG motif of the kinase.[2][4] This binding mode prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

The primary downstream targets of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[2][3][4] RKI-1447 effectively suppresses the phosphorylation of these substrates in various cancer cell lines.[2][3][4] Notably, RKI-1447 demonstrates high selectivity for ROCK kinases, showing minimal inhibitory activity against other kinases such as AKT, MEK, and S6 kinase at concentrations where ROCK is potently inhibited.[2][3][4]

Quantitative Biological Data

The inhibitory potency and cellular activity of RKI-1447 have been extensively characterized. The following tables summarize the key quantitative data.

| Kinase | IC50 (nM) [1][5][6][7] |

| ROCK1 | 14.5 |

| ROCK2 | 6.2 |

| Cellular Activity | Assay | Cell Line | Effect | Reference |

| Inhibition of Substrate Phosphorylation | Western Blot | Human Cancer Cells | Suppression of p-MLC-2 and p-MYPT-1 | [2][3][4] |

| Cytoskeleton Reorganization | Phalloidin Staining | NIH-3T3 | Inhibition of LPA-induced actin stress fiber formation | [2][8] |

| Cell Migration | Wound Healing Assay | MDA-MB-231 | Inhibition of cell migration | [2] |

| Cell Invasion | Boyden Chamber Assay | MDA-MB-231 | Inhibition of cell invasion | [2] |

| Anchorage-Independent Growth | Soft Agar Assay | MDA-MB-231 | Inhibition of colony formation | [2] |

| In vivo Antitumor Activity | MMTV/neu Transgenic Mouse Model | - | Inhibition of mammary tumor growth | [2][3] |

Synthesis of this compound

The synthesis of RKI-1447, chemically named 1-((3-hydroxyphenyl)methyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, can be achieved through a multi-step process. The dihydrochloride salt is subsequently formed to improve solubility and stability.

Synthesis Workflow

References

- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]

RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it functions by competing with ATP for binding to the kinase domain, effectively preventing the phosphorylation of downstream substrates.[1][2][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[6][7] Overactivity of this pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[1][7][8] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models, establishing it as a valuable tool for cancer research and a potential clinical candidate.[1][4][5] This guide provides an in-depth overview of the technical data and methodologies associated with RKI-1447.

Chemical and Physical Properties

RKI-1447 is a pyridylthiazole-based urea compound.[9] Its properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 1-(3-hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | [10] |

| Molecular Formula | C₁₆H₁₄N₄O₂S | [10][11] |

| Molecular Weight | 326.37 g/mol (Base) | [10][11] |

| Dihydrochloride M.Wt. | 399.29 g/mol | [12] |

| CAS Number | 1342278-01-6 (Base) | [2][11] |

| Dihydrochloride CAS | 1782109-09-4 | [13] |

| Solubility | Soluble in DMSO (to 100 mM) and Water (to 10 mM with warming) | [12] |

| Purity | ≥98% | [12] |

Mechanism of Action

RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the transfer of phosphate from ATP to ROCK's downstream substrates.

Figure 1. RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

Inhibitory Activity and Selectivity

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.[1][2][11] It displays significant selectivity for ROCK over other kinases, even at concentrations up to 10 µM.[1][2][5]

Table 1: In Vitro Inhibitory Activity of RKI-1447

| Target | IC₅₀ Value (nM) | Assay Type | Reference(s) |

| ROCK1 | 14.5 | Z-Lyte FRET Assay | [1][2][3][11] |

| ROCK2 | 6.2 | Z-Lyte FRET Assay | [1][2][3][11] |

Table 2: Kinase Selectivity Profile of RKI-1447

| Kinase | % Inhibition at 1 µM RKI-1447 | Reference(s) |

| PKA | 85.5% | [3] |

| PKN1/PRK1 | 80.5% | [3] |

| p70S6K | 61.9% | [3] |

| AKT1 | 56.0% | [3] |

| MRCKα | 50.4% | [3] |

| MEK | No effect (at 10 µM) | [1][2][5] |

| S6 Kinase | No effect (at 10 µM) | [1][2][5] |

Pharmacological Effects

In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the inhibition of key cellular processes that drive cancer progression.

-

Inhibition of Substrate Phosphorylation: RKI-1447 treatment leads to a dose-dependent decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1][2][5][14]

-

Selective Cytoskeletal Reorganization: The inhibitor specifically blocks ROCK-mediated formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]

-

Anti-Metastatic Properties: RKI-1447 significantly inhibits the migration, invasion, and anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]

Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

In Vivo Efficacy

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447

| Cancer Model | Animal Model | Dosage & Administration | Outcome | Reference(s) |

| Breast Cancer | MMTV/neu transgenic mice | 200 mg/kg, i.p. daily for 14 days | Inhibited tumor growth by 87%; tumors were 7.7-fold smaller | [1][3] |

| Colorectal Carcinoma (CRC) | Xenograft model | 100 mg/kg, i.p. every 3 days for 14 days | Efficiently blocked CRC tumor growth | [13][15] |

| Neuroblastoma | In vivo models | Not specified | Decreased growth, increased cell death, and inhibited N-MYC | [16] |

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

-

Reaction Setup: Prepare a 15 µL reaction volume containing 5 ng of enzyme (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[3]

-

Compound Addition: Add RKI-1447 at various concentrations (typically an 8-point dilution series performed in duplicate).[3]

-

Substrate & ATP: Add the appropriate peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2) and ATP (12.5 µM for ROCK1, 50 µM for ROCK2).[3]

-

Incubation: Incubate the reaction for 1 hour at room temperature.[3]

-

Detection: Measure the FRET signal according to the manufacturer's protocol to determine the extent of phosphorylation.

-

Analysis: Calculate IC₅₀ values from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates within cells.

-

Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to adhere.[1][14] Treat cells with vehicle or varying concentrations of RKI-1447 for a specified time (e.g., 1 hour).[4]

-

Lysis: Lyse the cells in an appropriate buffer to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch-Wound Healing)

This assay evaluates the effect of RKI-1447 on cancer cell migration.

-

Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[1]

-

Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing vehicle or different concentrations of RKI-1447.[1]

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the empty space. Compare the closure rate between treated and untreated cells.

In Vivo Antitumor Study Workflow

Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1][5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15] The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide a solid foundation for further investigation into its therapeutic potential in oncology and other diseases driven by aberrant ROCK signaling.[1][5]

References

- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. RKI-1447 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. RKI-1447 - Wikipedia [en.wikipedia.org]

- 12. bio-techne.com [bio-techne.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

RKI-1447 Dihydrochloride: A Potent and Selective Inhibitor of Rho-Associated Protein Kinase (ROCK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 dihydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). As a Type I kinase inhibitor, it binds to the ATP-binding site of ROCK, interacting with the hinge region and the DFG motif. This inhibition leads to the suppression of downstream signaling pathways that are critically involved in cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and proliferation. RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies, particularly in breast cancer models, making it a valuable tool for cancer research and a potential therapeutic candidate. This document provides a comprehensive overview of the technical details regarding the effect of RKI-1447 on ROCK, including its inhibitory activity, impact on signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

RKI-1447 acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms. X-ray crystallography studies have revealed that RKI-1447 binds to the ATP pocket of ROCK1, classifying it as a Type I kinase inhibitor. This binding prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular functions regulated by the ROCK signaling pathway.

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are key activators of ROCK. Extracellular signals from growth factors and hormones activate guanine nucleotide exchange factors (GEFs), which in turn catalyze the exchange of GDP for GTP on Rho proteins, leading to their activation. Activated, GTP-bound Rho then binds to and activates ROCK.

Activated ROCK phosphorylates several downstream substrates, leading to various cellular responses:

-

Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK directly phosphorylates MLC and inhibits MLCP through the phosphorylation of its myosin-binding subunit (MYPT1). This leads to increased MLC phosphorylation, promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

-

LIM kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin can no longer depolymerize actin filaments, resulting in the stabilization and accumulation of actin stress fibers.

-

Ezrin/Radixin/Moesin (ERM) proteins: These proteins, which link the actin cytoskeleton to the plasma membrane, are also downstream targets of ROCK.

The inhibition of ROCK by RKI-1447 leads to a decrease in the phosphorylation of these downstream effectors, resulting in the disruption of the actin cytoskeleton and inhibition of cell migration and invasion.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of RKI-1447.

Quantitative Data

RKI-1447 demonstrates high potency for both ROCK isoforms, with a slight preference for ROCK2. Its inhibitory effects are observed at nanomolar concentrations, leading to significant downstream consequences on cellular function.

Table 1: In Vitro Kinase Inhibitory Activity of RKI-1447

| Target | IC50 (nM) |

| ROCK1 | 14.5 |

| ROCK2 | 6.2 |

Table 2: Cellular Effects of RKI-1447 on Breast Cancer Cells (MDA-MB-231)

| Assay | Concentration (µM) | Result |

| Inhibition of P-MLC-2 | Starting at 0.1 | Dose-dependent decrease |

| Inhibition of P-MYPT-1 | Dose-dependent | Dose-dependent decrease |

| Inhibition of Migration | 1 | Significant inhibition |

| 10 | Stronger inhibition | |

| Inhibition of Invasion | 1 | 53% inhibition |

| 10 | 85% inhibition | |

| Anchorage-Independent Growth (Soft Agar) | IC50 = 0.709 | Inhibition of colony formation |

RKI-1447 is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase. This selectivity is further demonstrated by its ability to inhibit ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), without affecting PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and bradykinin, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of RKI-1447 on ROCK activity and cellular functions.

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Assay)

This assay quantifies the inhibitory activity of RKI-1447 against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Z-Lyte™ Kinase Assay Kit - Ser/Thr Peptide

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of RKI-1447 in the assay buffer.

-

In a 384-well plate, add the ROCK enzyme (e.g., 5 ng/well) to each well.

-

Add the RKI-1447 dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Final concentrations for ROCK1 are typically 1.5 µM peptide and 12.5 µM ATP, and for ROCK2, 2 µM peptide and 50 µM ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Add the development reagent from the Z-Lyte™ kit to each well.

-

Incubate for 1 hour at room temperature.

-

Add the stop reagent.

-

Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

-

Calculate the emission ratio and determine the percent inhibition.

-

Plot the percent inhibition against the RKI-1447 concentration to determine the IC50 value.

Western Blotting for Phosphorylated ROCK Substrates

This method is used to assess the effect of RKI-1447 on the phosphorylation of downstream ROCK targets like MLC-2 and MYPT-1 in cultured cells.

Materials:

-

MDA-MB-231 human breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MLC-2 (Thr18/Ser19), anti-MLC-2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Wash buffer (TBST)

-

ECL detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed MDA-MB-231 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of RKI-1447 (e.g., 0.01 to 10 µM) or vehicle control for a specified time (e.g., 1-4 hours).

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay evaluates the effect of RKI-1447 on the migratory capacity of cancer cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of RKI-1447 or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Capture images of the same fields at various time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of RKI-1447 to inhibit the invasion of cancer cells through an extracellular matrix.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Transwell inserts with 8 µm pore size membranes

-

Matrigel or a similar basement membrane extract

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend serum-starved MDA-MB-231 cells in serum-free media containing different concentrations of RKI-1447 or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Add media containing a chemoattractant to the lower chamber.

-

Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Wash the inserts and allow them to dry.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Visualization of Workflows and Pathways

Caption: General experimental workflow for characterizing RKI-1447.

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to disrupt the Rho/ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and anchorage-independent growth, underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical development in oncology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of ROCK inhibition.

RKI-1447 Dihydrochloride: A Technical Guide to its Signaling Pathway Involvement

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and ROCK2.[1][2][3] As a Type I kinase inhibitor, it binds to the ATP-binding site of the ROCK kinases, interacting with both the hinge region and the DFG motif.[4][5][6] This inhibition disrupts the downstream signaling cascades regulated by ROCK, which are pivotal in fundamental cellular processes such as cytoskeleton organization, cell migration, and proliferation.[7][8] Consequently, RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in various cancer models, making it a valuable tool for cancer research and a potential therapeutic candidate.[2][4][9] This technical guide provides an in-depth overview of the signaling pathways modulated by RKI-1447, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathway: The Rho/ROCK Axis

The primary molecular targets of RKI-1447 are ROCK1 and ROCK2, serine/threonine kinases that are key effectors of the small GTPase RhoA.[10] The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and cytoskeletal dynamics.[7]

Mechanism of Action:

-

Activation: The pathway is typically initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. Upstream signals from growth factors or cytokines activate Rho guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on RhoA.

-

ROCK Engagement: GTP-bound RhoA binds to and activates ROCK1 and ROCK2.

-

Downstream Phosphorylation: Activated ROCK kinases phosphorylate a number of downstream substrates that mediate the cellular response.[8] Key substrates include:

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain (MLC) phosphatase.[4][11] This inhibition prevents the dephosphorylation of MLC.

-

Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC (specifically MLC-2).[4][7] The phosphorylation of MLC is a critical step for activating myosin II ATPase activity, which in turn drives the interaction with actin filaments to generate contractile force.[12][13]

-

LIM Kinases (LIMK1/2): ROCK phosphorylates and activates LIM kinases.[7] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin).

-

-

Cellular Effects: The culmination of these phosphorylation events is an increase in actomyosin contractility, leading to the formation of stress fibers and focal adhesions.[7] These structures are crucial for cell adhesion, migration, and invasion.

Inhibition by RKI-1447:

RKI-1447 directly inhibits the kinase activity of ROCK1 and ROCK2.[1] By binding to the ATP pocket, it prevents the phosphorylation of downstream targets like MYPT1 and MLC-2.[2][4] This leads to a rapid decrease in actomyosin contractility, disassembly of stress fibers, and inhibition of cell motility and invasion.[4][9]

Caption: RKI-1447 inhibits ROCK1/2, blocking downstream phosphorylation events.

Quantitative Data

The potency and selectivity of RKI-1447 have been quantified in various assays. The following table summarizes key inhibitory concentrations.

| Target | Assay Type | IC50 Value | Reference(s) |

| ROCK1 | In vitro kinase assay | 14.5 nM | [1][3][4][5][6] |

| ROCK2 | In vitro kinase assay | 6.2 nM | [1][3][4][5][6][14] |

| PKA | In vitro kinase assay | >10 µM (85.5% inhibition at 1 µM) | [5] |

| AKT1 | In vitro kinase assay | >10 µM (56.0% inhibition at 1 µM) | [5] |

| p70S6K | In vitro kinase assay | >10 µM (61.9% inhibition at 1 µM) | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of RKI-1447.

1. In Vitro ROCK Kinase Assay (Z-Lyte® FRET Assay)

This assay quantitatively measures the kinase activity of ROCK1 and ROCK2 and the inhibitory potency of compounds like RKI-1447.

-

Principle: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate. Phosphorylation prevents cleavage by a developing reagent, maintaining the FRET signal.

-

Methodology:

-

Prepare a reaction mixture containing 5 ng of recombinant ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[1][5]

-

Add RKI-1447 at various concentrations (typically an 8-point dilution series).[5]

-

Initiate the kinase reaction by adding ATP and a peptide substrate (e.g., KKRPQRRYSNVF, derived from MLC).[4][5]

-

Add the Z-Lyte® Development Reagent to stop the reaction and allow cleavage of the unphosphorylated peptide.

-

Measure the fluorescence emission at 445 nm and 520 nm. The ratio of these signals is used to determine the extent of phosphorylation.[1]

-

Calculate IC50 values by fitting the dose-response data to a curve using appropriate software (e.g., GraphPad Prism).[1]

-

2. Western Blot Analysis of ROCK Substrate Phosphorylation

This method is used to assess the in-cell activity of RKI-1447 by measuring the phosphorylation status of its downstream targets.

Caption: Workflow for Western Blot analysis of ROCK substrate phosphorylation.

-

Methodology:

-

Cell Culture and Treatment: Plate human cancer cells (e.g., MDA-MB-231, H1299) and grow to 70-80% confluency.[4] Treat cells with various concentrations of RKI-1447 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[15]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1), phosphorylated MLC-2 (p-MLC-2), total MYPT1, total MLC-2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

-

Analysis: Quantify the band intensities to determine the relative change in phosphorylation levels.

-

3. Cell Migration (Scratch-Wound Healing) Assay

This assay assesses the effect of RKI-1447 on the migratory capacity of cells, a process highly dependent on ROCK signaling.

-

Methodology:

-

Monolayer Formation: Grow cells (e.g., MDA-MB-231) to a confluent monolayer in a multi-well plate.[4]

-

Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing RKI-1447 or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

-

Analysis: Measure the area of the scratch at each time point. The rate of wound closure is used as a measure of cell migration.[9]

-

Selectivity and Off-Target Effects

A crucial aspect of a kinase inhibitor's profile is its selectivity. RKI-1447 demonstrates high selectivity for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other key kinases such as AKT, MEK, or S6 kinase.[2][4][14] This selectivity has been confirmed in cell-based morphological assays. For example, RKI-1447 effectively inhibits LPA-induced, ROCK-dependent stress fiber formation but does not affect PDGF-induced lamellipodia (a Rac1/PAK-dependent process) or bradykinin-induced filopodia (a CDC42/PAK-dependent process).[4][9]

Conclusion

RKI-1447 dihydrochloride is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2. Its mechanism of action centers on the direct inhibition of the kinase activity of ROCK, leading to the suppression of downstream signaling pathways that control actomyosin contractility and cytoskeletal organization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing RKI-1447 to investigate the roles of ROCK signaling in cancer biology and other pathological conditions. Its high selectivity makes it a precise tool for dissecting the specific contributions of the ROCK pathway in complex cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RKI-1447 - Wikipedia [en.wikipedia.org]

- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. columbia.edu [columbia.edu]

- 13. Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

Cellular Targets of RKI-1447 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 dihydrochloride is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the cellular targets of RKI-1447, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in understanding and utilizing this compound.

Primary Cellular Targets and Potency

The primary cellular targets of RKI-1447 are the serine/threonine kinases ROCK1 and ROCK2. RKI-1447 exhibits high potency against both isoforms, with a slightly greater affinity for ROCK2. The inhibitory activity of RKI-1447 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) | Reference |

| ROCK1 | 14.5 | [1][2][3] |

| ROCK2 | 6.2 | [1][2][3] |

| Table 1: In vitro inhibitory potency of RKI-1447 against ROCK1 and ROCK2. |

Mechanism of Action

RKI-1447 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROCK kinase domain. This mode of action prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

Downstream Cellular Effects and Selectivity

The inhibition of ROCK by RKI-1447 leads to a reduction in the phosphorylation of its key downstream substrates, including Myosin Light Chain 2 (MLC-2) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[4][5] This interference with the ROCK signaling pathway results in the disruption of actin stress fiber formation and other cellular processes regulated by ROCK.

A key attribute of RKI-1447 is its high selectivity for ROCK kinases. Studies have shown that at concentrations effective for ROCK inhibition, RKI-1447 does not significantly affect the phosphorylation levels of substrates for other kinases, such as Akt, MEK, and S6 kinase, highlighting its specific mechanism of action.[4]

| Downstream Target | Effect of RKI-1447 | Cellular Process |

| Phospho-MLC-2 | Decreased Phosphorylation | Cytoskeletal dynamics, cell motility |

| Phospho-MYPT1 | Decreased Phosphorylation | Regulation of myosin phosphatase activity |

| Table 2: Effect of RKI-1447 on downstream ROCK substrates. |

Signaling Pathway

The following diagram illustrates the canonical ROCK signaling pathway and the point of inhibition by RKI-1447.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of RKI-1447.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method to determine the IC50 of a kinase inhibitor is the Z'-LYTE™ Kinase Assay.

Objective: To quantify the in vitro potency of RKI-1447 against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

ATP

-

Ser/Thr 13 peptide substrate (based on myosin light chain)

-

This compound

-

Z'-LYTE™ Kinase Assay Kit (including development reagent)

-

384-well plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of RKI-1447 in DMSO.

-

In a 384-well plate, add the kinase, the peptide substrate, and the RKI-1447 dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent.

-

Incubate for a further 60 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a plate reader.

-

Calculate the ratio of the two emission intensities, which corresponds to the extent of substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the RKI-1447 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

Objective: To assess the effect of RKI-1447 on the phosphorylation status of downstream targets like MLC-2 and MYPT1 in cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of MLC-2 and MYPT1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of RKI-1447 or vehicle (DMSO) for a specified time.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for the total protein to normalize for loading.

Immunofluorescence for Actin Stress Fiber Visualization

Objective: To visually assess the effect of RKI-1447 on the formation of actin stress fibers in cells.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat the cells with RKI-1447 or vehicle for the desired time.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) for 20-60 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of downstream signaling pathways that control cytoskeletal dynamics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the cellular effects of RKI-1447 and explore its therapeutic potential in various disease models.

References

- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. real-research.com [real-research.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. spandidos-publications.com [spandidos-publications.com]

RKI-1447 Dihydrochloride: A Potent ROCK Inhibitor for Breast Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The progression of breast cancer, particularly its metastatic spread, is a complex process involving intricate signaling pathways that regulate cell motility, invasion, and survival.[1][2] The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical mediators in these processes, making them compelling therapeutic targets.[3][4][5] RKI-1447 dihydrochloride is a potent, small-molecule inhibitor of both ROCK1 and ROCK2, which has demonstrated significant anti-invasive and anti-tumor activities in preclinical breast cancer models.[3][5][6] This technical guide provides a comprehensive overview of RKI-1447, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for researchers and scientists in the field of oncology drug development.

Mechanism of Action: Targeting the Rho/ROCK Pathway

The RhoA/C-ROCK signaling pathway is frequently elevated in metastatic tumors and is associated with poor prognosis in breast cancer patients.[6] This pathway is a central regulator of actin-myosin contractility and cytoskeletal dynamics.[7] RKI-1447 functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2 through interactions with the hinge region and the DFG motif.[3][4][5][6] This binding competitively inhibits the kinase activity of ROCK, preventing the phosphorylation of its downstream substrates.

Key downstream effectors of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[6] Phosphorylation of these substrates is crucial for stress fiber formation, cell contraction, migration, and invasion.[6][7] By suppressing the phosphorylation of MLC-2 and MYPT-1, RKI-1447 effectively disrupts these cancer-promoting cellular processes.[3][4][5][6]

Data Presentation: In Vitro and In Vivo Efficacy

RKI-1447 has been evaluated against its structurally similar but significantly weaker analog, RKI-1313, to establish a clear structure-activity relationship. The data below summarizes its potent and selective activity in various breast cancer models.

Table 1: Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| RKI-1447 | ROCK1 | 14.5 | [6] |

| ROCK2 | Potent Inhibition | [6] | |

| RKI-1313 | ROCK1 | 34,000 | [8] |

| ROCK2 | 8,000 | [8] |

Table 2: In Vitro Efficacy in MDA-MB-231 Human Breast Cancer Cells

| Assay | Endpoint | RKI-1447 Result | RKI-1313 Result | Reference |

| Anchorage-Independent Growth | IC50 (Soft Agar) | 709 nM | Little effect up to 30 µM | [6] |

| Migration | % Inhibition (Wound Healing) | Significant inhibition at 1 µM and 10 µM | Minimal effect | [6] |

| Invasion | % Inhibition (Boyden Chamber) | 53% at 1 µM, 85% at 10 µM | Little effect | [6] |

Table 3: In Vivo Efficacy in ErbB2 Transgenic Mouse Model

| Treatment | Average Tumor Growth Inhibition | Tumor Response | Reference |

| RKI-1447 | 87% | 60% of tumors were sensitive (regression or growth inhibition) | [8] |

Selectivity Profile

A key attribute of a targeted inhibitor is its selectivity. RKI-1447 demonstrates high selectivity for the ROCK pathway.

-

Kinase Selectivity: RKI-1447 had no effect on the phosphorylation levels of AKT, MEK, and S6 kinase at concentrations as high as 10 µM, indicating it does not broadly inhibit other major signaling kinases.[3][4][5][6]

-

Pathway-Specific Cytoskeletal Effects: The inhibitor selectively blocks ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA).[3][6] Crucially, it does not affect PAK-mediated cytoskeletal changes, such as lamellipodia formation induced by PDGF or filopodia formation induced by bradykinin.[3][4][5][6] This confirms its specific action on the Rho-ROCK pathway over other GTPase-driven pathways like Rac/PAK and Cdc42/PAK.

Experimental Protocols

The following are summaries of key methodologies used to characterize RKI-1447 in breast cancer models.[6]

In Vitro Kinase Assay

-

Objective: To determine the IC50 of RKI-1447 against ROCK1 and ROCK2.

-

Method: The Invitrogen Z-Lyte® FRET-based kinase assay was utilized.

-

Procedure:

-

Recombinant ROCK1 or ROCK2 enzyme is incubated with a peptide substrate (derived from MLC sequence) and ATP.

-

Serial dilutions of RKI-1447 are added to the reaction wells.

-

The reaction proceeds, allowing for phosphorylation of the substrate.

-

A development reagent is added, which proteolytically cleaves only the non-phosphorylated substrate.

-

Cleavage disrupts FRET (Förster resonance energy transfer) between the fluorophores on the peptide.

-

The emission ratio is measured to quantify the degree of phosphorylation and, consequently, the inhibitory effect of RKI-1447.

-

Western Immunoblotting

-

Objective: To measure the effect of RKI-1447 on the phosphorylation of ROCK substrates in cells.

-

Procedure:

-

MDA-MB-231 or MDA-MB-468 breast cancer cells are treated with various concentrations of RKI-1447 for a specified time (e.g., 1 hour).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MLC-2 (P-MLC-2), total MLC-2, phosphorylated MYPT-1 (P-MYPT-1), and total MYPT-1.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Bands are visualized using a chemiluminescence detection system.

-

Invasion Assay (Boyden Chamber)

-

Objective: To quantify the effect of RKI-1447 on the invasive potential of breast cancer cells.

-

Procedure:

-

Boyden chamber inserts with a Matrigel-coated porous membrane are placed in a 24-well plate.

-

The lower chamber is filled with media containing a chemoattractant (e.g., serum).

-

MDA-MB-231 cells, pre-treated with vehicle or RKI-1447, are seeded into the upper chamber in serum-free media.

-

The plate is incubated to allow cells to invade through the Matrigel and the membrane.

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The percentage of invasion inhibition is calculated relative to the vehicle-treated control.

-

Conclusion

This compound is a highly potent and selective ROCK inhibitor with robust anti-tumor and anti-invasive properties in preclinical models of breast cancer.[3][4][6] Its well-defined mechanism of action, demonstrated efficacy in vitro and in vivo, and high selectivity for the Rho-ROCK pathway make it a valuable tool for cancer research.[6][8] The data and protocols summarized in this guide underscore the potential of targeting the ROCK pathway and justify further investigation into RKI-1447 and similar molecules as potential clinical candidates for treating metastatic breast cancer.[3][5][6]

References

- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. | Sigma-Aldrich [merckmillipore.com]

- 6. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

RKI-1447 Dihydrochloride: A Potent Inhibitor of Colorectal Carcinoma Cell Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), on the growth of colorectal carcinoma (CRC) cells.[1][2] RKI-1447 has demonstrated significant anti-cancer activity in CRC by disrupting cellular bioenergetics, inducing mitochondrial dysfunction, and promoting apoptosis through endoplasmic reticulum (ER) stress.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal carcinoma is a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1] The Rho/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for therapeutic intervention.[1][3] RKI-1447 is a small molecule inhibitor that potently targets ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively, in cell-free assays.[4][5] This guide focuses on the specific effects of RKI-1447 on colorectal carcinoma cells, elucidating its mechanism of action and providing practical experimental details.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of RKI-1447 on colorectal cancer cell lines.

Table 1: Effect of RKI-1447 on the Viability of Colorectal Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Observation |

| HCT-8 | 10, 20, 40, 80, 160, 320 | Drastic dose-dependent decrease in cell viability.[1] |

| HCT-116 | 10, 20, 40, 80, 160, 320 | Drastic dose-dependent decrease in cell viability.[1] |

| SW480 | Not specified | Anti-tumor activity observed.[1] |

| DLD1 | Not specified | Anti-tumor activity observed.[1] |

Table 2: Induction of Apoptosis in Colorectal Cancer Cell Lines by RKI-1447

| Cell Line | Treatment Concentration (µM) | Observation |

| HCT-8 | 20, 40, 80 | Dose-dependent increase in apoptosis.[1] |

| HCT-116 | 20, 40, 80 | Dose-dependent increase in apoptosis.[1] |

Table 3: Effect of RKI-1447 on Protein Expression in Colorectal Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Protein | Change in Expression |

| HCT-8 | 20, 40, 80 | Cleaved PARP | Increased |

| HCT-116 | 20, 40, 80 | Cleaved PARP | Increased |

| HCT-8 | 20, 40, 80 | Cleaved Caspase 3 | Increased |

| HCT-116 | 20, 40, 80 | Cleaved Caspase 3 | Increased |

| HCT-8 | 20, 40, 80 | p-eIF2α | Increased |

| HCT-116 | 20, 40, 80 | p-eIF2α | Increased |

| HCT-8 | 20, 40, 80 | CHOP | Increased |

| HCT-116 | 20, 40, 80 | CHOP | Increased |

Table 4: Impact of RKI-1447 on Cellular Bioenergetics in Colorectal Cancer Cell Lines

| Cell Line | Parameter | Observation |

| HCT-8 | Basal Mitochondrial Respiration | Suppressed |

| HCT-116 | Basal Mitochondrial Respiration | Suppressed |

| HCT-8 | Maximal Mitochondrial Respiration | Suppressed |

| HCT-116 | Maximal Mitochondrial Respiration | Suppressed |

| HCT-8 | ATP Production | Suppressed |

| HCT-116 | ATP Production | Suppressed |

| HCT-8 | Basal Glycolytic Rate | Reduced |

| HCT-116 | Basal Glycolytic Rate | Reduced |

| HCT-8 | Maximal Glycolytic Rate | Reduced |

| HCT-116 | Maximal Glycolytic Rate | Reduced |

| HCT-8 | Glycolytic Capacity | Reduced |

| HCT-116 | Glycolytic Capacity | Reduced |

Signaling Pathway and Mechanism of Action

RKI-1447 exerts its anti-cancer effects in colorectal carcinoma cells primarily through the inhibition of the Rho/ROCK signaling pathway. This initiates a cascade of downstream events culminating in cell growth suppression and apoptosis.

Caption: Mechanism of RKI-1447 in colorectal carcinoma cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: HCT-8 and HCT-116 colorectal cancer cells are seeded into 96-well plates at a density of 2 x 10³ cells per well.[1]

-

Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere containing 5% CO₂.[1]

-

Treatment: Cells are treated with various concentrations of RKI-1447 (ranging from 0 to 320 µM) for 24 hours.[1]

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well to a final concentration of 0.5 mg/ml, and the plates are incubated for 4 hours.[1]

-

Solubilization: The formazan crystals produced by viable cells are dissolved in dimethyl sulfoxide (DMSO).[1]

-

Data Acquisition: The absorbance is measured using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

-

Cell Seeding and Treatment: HCT-8 and HCT-116 cells are seeded in a six-well plate at a density of 2 x 10⁵ cells per well and treated with RKI-1447 (0, 20, 40, 80 µM) for 24 hours.[1]

-

Cell Collection: After treatment, the cells are collected and washed twice with ice-cold phosphate-buffered saline (PBS).[1]

-

Staining: The cells are subsequently stained with an Annexin V-FITC/Propidium Iodide (PI) solution for 20 minutes in the dark at room temperature.[1]

-

Flow Cytometry Analysis: The samples are analyzed immediately using a BD Accuri C6 flow cytometer to quantify apoptotic cells.[1]

Western Blot Analysis

Methodology:

-

Cell Lysis: Colorectal cancer cells are treated with RKI-1447 at the indicated concentrations and duration. Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., PARP, caspase-3, p-eIF2α, CHOP, and β-actin as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Bioenergetics Analysis (Seahorse XF96 Analyzer)

Methodology:

-

Cell Seeding: HCT-8 and HCT-116 cells are seeded in a Seahorse XF96 cell culture microplate.

-

Treatment: Cells are treated with various concentrations of RKI-1447 for 24 hours.[1]

-

Assay Preparation: Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates, and the cells are incubated in a non-CO₂ incubator.

-

Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured in real-time using a Seahorse XF96 analyzer. Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial respiration, including basal respiration, maximal respiration, and ATP production.[1]

-

Glycolysis Stress Test: The extracellular acidification rate (ECAR) is measured to assess glycolysis. Sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) are used to determine basal glycolysis, maximal glycolytic rate, and glycolytic capacity.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for colorectal carcinoma. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, leads to a profound disruption of cellular bioenergetics and mitochondrial function, ultimately inducing apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of RKI-1447 in the context of colorectal cancer treatment.

References

- 1. slyyir.yuntsg.com [slyyir.yuntsg.com]

- 2. RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to analyze bioenergetics in single human induced-pluripotent-stem-cell-derived kidney organoids using Seahorse XF96 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The ROCK Inhibitor RKI-1447: A Promising Therapeutic Avenue in Neuroblastoma

A Technical Guide for Researchers and Drug Development Professionals

Introduction: High-risk neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant therapeutic challenge, with survival rates remaining dismally low despite aggressive treatment regimens. The identification of novel therapeutic targets and combination strategies is therefore of paramount importance. Recent research has illuminated the critical role of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway in neuroblastoma pathogenesis. The dual ROCK1/2 inhibitor, RKI-1447 dihydrochloride, has emerged as a promising agent, demonstrating potent anti-tumor activity both as a monotherapy and in synergistic combination with other targeted agents. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways related to the role of RKI-1447 in neuroblastoma.

Mechanism of Action and Preclinical Efficacy

RKI-1447 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 kinases. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. In the context of neuroblastoma, dysregulation of this pathway contributes to tumor progression and metastasis.

Treatment of neuroblastoma cells with RKI-1447 has been shown to elicit a range of anti-tumor effects, including:

-

Decreased Cell Growth and Viability: RKI-1447 effectively inhibits the proliferation of neuroblastoma cells in a dose-dependent manner.

-

Induction of Cell Death: The compound promotes apoptosis in neuroblastoma cell lines.

-

Inhibition of N-MYC: RKI-1447 leads to a reduction in the protein levels of N-MYC, a key oncogenic driver in a significant subset of high-risk neuroblastomas.[1]

In Vitro and In Vivo Studies

Preclinical investigations have demonstrated the efficacy of RKI-1447 in various neuroblastoma models. In vitro studies using a panel of neuroblastoma cell lines have consistently shown a reduction in cell viability and an increase in apoptosis following treatment with RKI-1447.[1]

In vivo studies utilizing neuroblastoma xenograft models have further substantiated the anti-tumor activity of RKI-1447. Administration of the inhibitor resulted in a significant decrease in tumor growth.[1]

Synergistic Combination with BET Inhibitors

A particularly promising therapeutic strategy involves the combination of RKI-1447 with Bromodomain and Extra-Terminal (BET) inhibitors, such as ABBV-075.[1] BET inhibitors are a class of drugs that target BET proteins, which are critical readers of histone acetylation marks and play a key role in the transcriptional regulation of oncogenes, including N-MYC.

A combination screen has revealed a strong synergistic effect between RKI-1447 and BET inhibitors in neuroblastoma models.[1] This synergy is thought to be mediated, at least in part, by the dual targeting of N-MYC expression and stability. Interestingly, treatment with the BET inhibitor ABBV-075 alone was found to increase the phosphorylation of myosin light chain 2 (MLC2) and cofilin, downstream effectors of ROCK. The addition of RKI-1447 effectively blocked this increase, suggesting a compensatory mechanism that can be overcome by the combination therapy.[1] The combination treatment also demonstrated a more pronounced inhibitory effect on both C-MYC and N-MYC protein expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of RKI-1447 in neuroblastoma.

Table 1: In Vitro Efficacy of RKI-1447 in Neuroblastoma Cell Lines

| Cell Line | IC50 of RKI-1447 (µM) | Key Findings |

| Data not available in search results | Data not available in search results | Decreased cell growth and increased cell death observed.[1] |

Table 2: In Vivo Efficacy of RKI-1447 in Neuroblastoma Xenograft Models

| Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Key Findings |

| Specific model details not available | Details not available in search results | Quantitative data not available | Significant decrease in tumor growth observed.[1] |

Table 3: Synergistic Effects of RKI-1447 and ABBV-075 in Neuroblastoma

| Neuroblastoma Model | Combination | Key Findings |

| In vitro and in vivo (including zebrafish) | RKI-1447 + ABBV-075 | Enhanced anti-tumor effects, augmented inhibition of N-MYC/C-MYC expression.[1] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments investigating the role of RKI-1447 in neuroblastoma.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of RKI-1447, ABBV-075, or the combination for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Neuroblastoma cells are treated with RKI-1447 and/or ABBV-075, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-MYC, p-MLC, total MLC, β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroblastoma Xenograft Model

Orthotopic xenograft models, where human neuroblastoma cells are implanted into the adrenal gland of immunodeficient mice, provide a clinically relevant system to evaluate the in vivo efficacy of anti-cancer agents.

-

Cell Preparation: Human neuroblastoma cells are harvested and resuspended in a suitable medium.

-

Surgical Procedure: Immunocompromised mice (e.g., NOD-SCID gamma mice) are anesthetized, and a small incision is made to expose the adrenal gland.

-

Cell Injection: A suspension of neuroblastoma cells is carefully injected into the adrenal gland.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly using non-invasive imaging techniques such as ultrasound or bioluminescence imaging.

-

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered RKI-1447, ABBV-075, the combination, or a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Efficacy Assessment: Tumor volume is measured at regular intervals to determine the effect of the treatment on tumor growth. At the end of the study, tumors are excised for further analysis.

Signaling Pathways and Visualizations

The anti-tumor effects of RKI-1447 in neuroblastoma are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Rho-ROCK Signaling Pathway Inhibition by RKI-1447

Caption: Inhibition of the Rho-ROCK signaling pathway by RKI-1447 in neuroblastoma.

Proposed Mechanism of RKI-1447-Induced N-MYC Degradation

Caption: RKI-1447 may promote N-MYC degradation via activation of GSK3β.

Experimental Workflow for In Vivo Xenograft Study

References

Methodological & Application

RKI-1447 Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3][4] As a critical component of the Rho GTPase signaling pathway, ROCK plays a pivotal role in regulating cellular processes such as cytoskeletal dynamics, cell migration, invasion, and proliferation.[5][6] Dysregulation of the Rho/ROCK pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[5][7] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies, particularly in breast and colorectal cancer models.[3][7] This document provides detailed experimental protocols for the application of this compound in cell culture, along with a summary of its inhibitory concentrations and a visualization of the targeted signaling pathway.

Data Presentation

In Vitro Inhibitory Activity of RKI-1447

| Target | IC50 (nM) | Reference |

| ROCK1 | 14.5 | [1][2][3][4] |

| ROCK2 | 6.2 | [1][2][3][4] |

RKI-1447 Cell Viability IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-10 |

| Colorectal Cancer | ||

| HCT-116 | Colon Carcinoma | ~1-5 |

| HCT-8 | Colon Carcinoma | Not explicitly stated |

| Neuroblastoma | ||

| Various | Neuroblastoma | Not explicitly stated |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The values presented are approximate ranges based on available data. For precise IC50 determination in a specific cell line, it is recommended to perform a dose-response experiment.

Signaling Pathway

The Rho/ROCK signaling pathway is a key regulator of actin cytoskeleton dynamics. RKI-1447 exerts its effects by inhibiting ROCK1 and ROCK2, which in turn prevents the phosphorylation of downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to a reduction in actin stress fiber formation and cellular contractility, ultimately inhibiting cell migration and invasion.[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 3.99 mg of this compound (MW: 399.29 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage.[2][3] Avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

Detailed Methodologies

This protocol is to determine the effect of RKI-1447 on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of RKI-1447 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the RKI-1447 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the effect of RKI-1447 on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.[6][7][8][9][10]

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete culture medium containing 0.3% agar and the desired concentrations of RKI-1447.

-

Plate 1 mL of the cell suspension (containing 5,000-10,000 cells) on top of the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

-

Staining and Counting: Stain the colonies with 0.005% crystal violet. Count the number of colonies in each well using a microscope.

This assay evaluates the effect of RKI-1447 on cell migration.[1][2][3][5][11]

Materials:

-